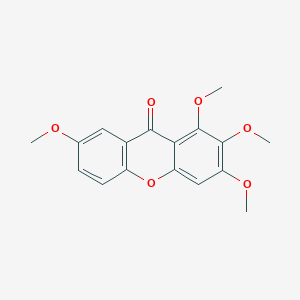

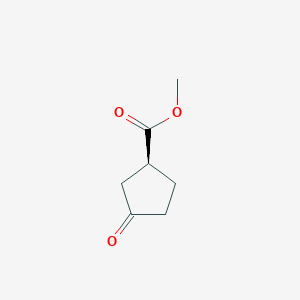

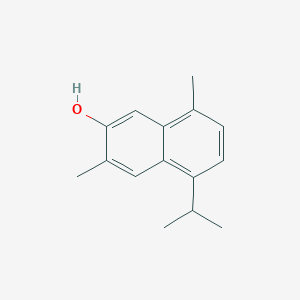

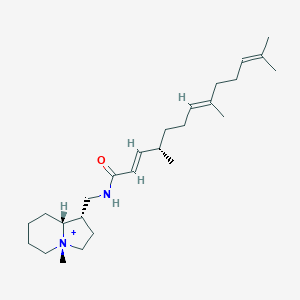

methyl (1S)-3-oxocyclopentane-1-carboxylate

Vue d'ensemble

Description

Methyl (1S)-3-oxocyclopentane-1-carboxylate, also known as methylcyclopentane-1-carboxylate or simply methylcyclopentane-1-carboxylate, is an organic compound belonging to the cyclopentane family of compounds. It is a colorless liquid with a pungent odor. It is a widely used chemical in the laboratory and industrial settings, and is known for its versatility in synthesis and its wide range of applications.

Applications De Recherche Scientifique

Synthèse organique

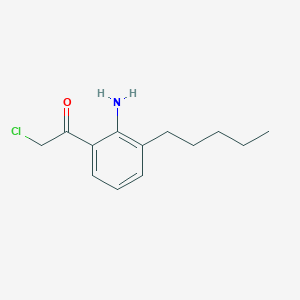

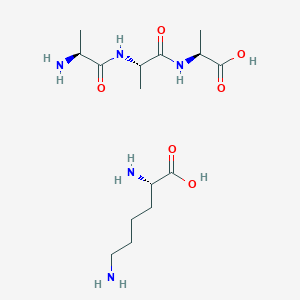

Ce composé est utilisé en synthèse organique . Il peut servir de matière première ou d'intermédiaire dans la synthèse de divers autres composés. Par exemple, il a été utilisé dans la synthèse du bromure de N-(((1S,5R)-6,6-diméthylbicyclo[3.1.1]hept-2-en-2-yl)méthyl)-3-dodécan/tétradécanamido-N,N-diméthylpropan-1-aminium .

Activité antimicrobienne

Le composé a montré une activité bactéricide sur S. aureus comparable à celle d'un médicament de référence (miramistin) . Cela suggère qu'il pourrait être utilisé dans le développement de nouveaux agents antimicrobiens.

Activité antifongique

L'un des composés synthétisés à partir de « (S)-METHYL 3-OXO-CYCLOPENTANECARBOXYLATE » a montré une activité prononcée contre tous les types de champignons, supérieure à l'activité de la miramistin . Cela indique son utilisation potentielle dans le traitement de diverses infections fongiques.

Traitement des infections associées à P. aeruginosa

Un autre composé synthétisé à partir de « (S)-METHYL 3-OXO-CYCLOPENTANECARBOXYLATE » a montré une activité 16 fois plus élevée sur P. aeruginosa par rapport au composé contenant le fragment d'acide myristique . Cela suggère son utilisation potentielle dans le traitement des infections associées à P. aeruginosa.

Études spectrales et cristallographiques

Le composé a été utilisé dans des études spectrales et cristallographiques . La formation du composé a été rapportée par analyse élémentaire ainsi que par études spectrales et cristallographiques IR, 1H RMN, 13C RMN, COSY et HETCOR .

Développement de cycles pyrazoles avec des activités antipaludiques et antibactériennes

Le composé a été choisi comme matière première prometteuse pour développer des cycles pyrazoles avec des activités antipaludiques et antibactériennes .

Propriétés

IUPAC Name |

methyl (1S)-3-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-10-7(9)5-2-3-6(8)4-5/h5H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGCFXSELRVRFH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

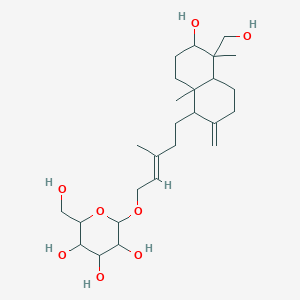

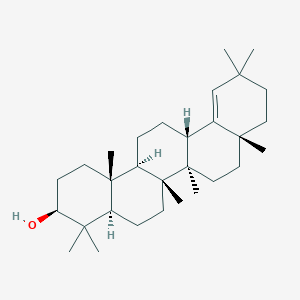

![(6R)-3-Methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B162050.png)

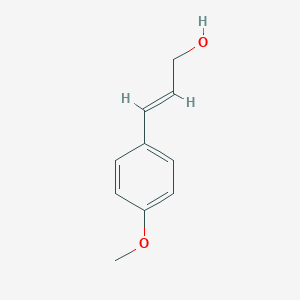

![[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B162060.png)